molecular formula C9H6BrClF3NO2 B11775350 Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate

Cat. No.: B11775350
M. Wt: 332.50 g/mol
InChI Key: XXZGFCAQAPNRIT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H6BrClF3NO2 It is a derivative of nicotinic acid and contains bromine, chlorine, and trifluoromethyl groups, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H6BrClF3NO2

Molecular Weight

332.50 g/mol

IUPAC Name

ethyl 5-bromo-6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H6BrClF3NO2/c1-2-17-8(16)4-3-5(10)7(11)15-6(4)9(12,13)14/h3H,2H2,1H3

InChI Key

XXZGFCAQAPNRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C(F)(F)F)Cl)Br

Origin of Product

United States

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